molecular formula C8H8F3NS B12111580 3-Methyl-2-trifluoromethylsulfanyl-phenylamine

3-Methyl-2-trifluoromethylsulfanyl-phenylamine

Cat. No.: B12111580
M. Wt: 207.22 g/mol
InChI Key: RRFAWJZCIKKRGF-UHFFFAOYSA-N
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Description

3-Methyl-2-trifluoromethylsulfanyl-phenylamine is an organic compound characterized by the presence of a trifluoromethylsulfanyl group attached to a phenylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-trifluoromethylsulfanyl-phenylamine typically involves the introduction of a trifluoromethylsulfanyl group to a phenylamine precursor. One common method includes the reaction of 3-methyl-phenylamine with trifluoromethylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-trifluoromethylsulfanyl-phenylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents or alkylating agents can be used under mild to moderate conditions.

Major Products:

    Oxidation: Formation of 3-Methyl-2-trifluoromethylsulfinyl-phenylamine or 3-Methyl-2-trifluoromethylsulfonyl-phenylamine.

    Reduction: Formation of 3-Methyl-2-thiol-phenylamine.

    Substitution: Various substituted phenylamine derivatives depending on the substituent introduced.

Scientific Research Applications

3-Methyl-2-trifluoromethylsulfanyl-phenylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Methyl-2-trifluoromethylsulfanyl-phenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity and stability, allowing it to interact more effectively with biological membranes and enzymes. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. These interactions can lead to various biological effects, including inhibition of enzyme activity or modulation of cellular signaling pathways.

Comparison with Similar Compounds

  • 2-Methyl-5-trifluoromethylsulfanyl-phenylamine
  • 3-Methyl-4-trifluoromethylsulfanyl-phenylamine
  • 3-Methyl-2-trifluoromethylsulfinyl-phenylamine

Comparison: 3-Methyl-2-trifluoromethylsulfanyl-phenylamine is unique due to the specific positioning of the trifluoromethylsulfanyl group and the methyl group on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to its isomers. The trifluoromethylsulfanyl group imparts distinct electronic and steric effects, making this compound particularly valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H8F3NS

Molecular Weight

207.22 g/mol

IUPAC Name

3-methyl-2-(trifluoromethylsulfanyl)aniline

InChI

InChI=1S/C8H8F3NS/c1-5-3-2-4-6(12)7(5)13-8(9,10)11/h2-4H,12H2,1H3

InChI Key

RRFAWJZCIKKRGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N)SC(F)(F)F

Origin of Product

United States

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